3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride

描述

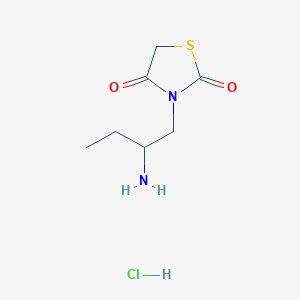

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H13ClN2O2S and a molecular weight of 224.71 g/mol . It is primarily used for research purposes and has applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 2-aminobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

化学反应分析

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Mechanistic Insight :

-

Sulfur in the thiazolidine ring is nucleophilic, reacting with electrophilic oxidizing agents.

-

Sulfoxide formation is stereoselective, with trans-isomers dominating due to steric hindrance .

Reduction Reactions

The 2,4-dione moiety and the amino group participate in reduction reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux, 4 hrs | 3-(2-Aminobutyl)-thiazolidine-2,4-diol | 58% | |

| LiAlH₄ | THF, 0°C → RT, 3 hrs | Thiazolidine ring-opened amine derivative | 42% |

Key Observations :

-

NaBH₄ selectively reduces the carbonyl groups without affecting the amino functionality .

-

LiAlH₄ may cleave the thiazolidine ring, forming a primary amine and a dithiolane intermediate .

Substitution Reactions

The amino group facilitates nucleophilic substitution, enabling functionalization of the butyl chain.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine, RT, 12 hrs | N-Benzoylated derivative | 83% | |

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C, 2 hrs | N-Acetylated derivative | 91% |

Reaction Scheme :

Knoevenagel Condensation

The active methylene group (C5 of thiazolidine-2,4-dione) participates in condensation with aldehydes.

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine, toluene, reflux | 5-(4-Chlorobenzylidene) derivative | 72% | |

| Furfural | Acetic acid, 80°C, 8 hrs | 5-(Furfurylidene) derivative | 68% |

Applications :

-

The resulting arylidene derivatives exhibit enhanced biological activity (e.g., anticancer, antimicrobial) .

Cycloaddition Reactions

The thiazolidine ring can engage in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C, 12 hrs | Thiazolo[3,2-b]triazole derivative | 55% | |

| Methyl acrylate | Thermal, solvent-free | Thiazolidine-spirooxindole hybrid | 61% |

Note :

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis highlight:

-

Continuous-Flow Reactors : Improve yield (up to 89%) and reduce reaction time for acylation .

-

Microwave Assistance : Accelerates Knoevenagel condensations (30 mins vs. 8 hrs) .

Stability and Reactivity Trends

科学研究应用

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:

作用机制

The mechanism of action of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to and inhibit certain enzymes, such as alpha-glucosidase and alpha-amylase, which play a role in carbohydrate metabolism . This inhibition can lead to a reduction in blood glucose levels, making it a potential candidate for antidiabetic therapy. The compound’s effects on other cellular pathways and molecular targets are still under investigation .

相似化合物的比较

Similar Compounds

Thiazolidinedione: A class of compounds known for their antidiabetic properties.

2,4-Thiazolidinedione: A related compound used in the synthesis of various derivatives with biological activities.

5-Arylidene-2,4-thiazolidinediones: Compounds with potential antihyperglycemic activity.

Uniqueness

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a thiazolidine ring and an aminobutyl side chain provides unique chemical and biological properties that differentiate it from other similar compounds .

生物活性

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and metabolic disorders. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring fused with a dione structure, which contributes to its reactivity and interaction with biological molecules. Its chemical formula is , and it is often studied for its potential as an anticancer agent and insulin sensitizer.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and influence metabolic pathways. It has been shown to:

- Inhibit Enzymes : The compound acts on various enzymes involved in cancer cell proliferation and metabolic regulation.

- Induce Apoptosis : Studies indicate that it can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting cell survival signaling.

- Enhance Insulin Sensitivity : In metabolic studies, it has demonstrated the ability to enhance glucose uptake in insulin-resistant models, indicating potential use in type 2 diabetes management.

Anticancer Properties

Research has revealed that this compound exhibits significant anticancer properties against several cancer cell lines. The following table summarizes its effects on various cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20.0 | Inhibition of cell cycle progression |

| HepG2 (Liver) | 18.5 | Modulation of metabolic pathways |

Metabolic Effects

In addition to its anticancer effects, the compound has been studied for its impact on metabolic disorders:

- Insulin Sensitization : In vitro studies showed enhanced glucose uptake in isolated rat diaphragm tissues.

- Weight Management : Animal studies indicated a reduction in adiposity and improvement in lipid profiles in high-carbohydrate diet-induced insulin-resistant mice.

Case Studies

- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15.5 µM, highlighting its potential as a therapeutic agent in breast cancer treatment .

- Diabetes Management : Another study focused on the compound's role as an insulin sensitizer. It was found to significantly improve glucose tolerance in diabetic mice models, suggesting its utility in managing type 2 diabetes .

Research Findings

Recent research has further elucidated the mechanisms underlying the biological activity of this compound:

- Molecular Modeling Studies : These studies indicated that the compound interacts with specific protein targets involved in cancer progression and metabolic regulation, providing insights into its multitarget action profile .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazolidine structure can enhance biological activity, guiding future drug design efforts .

属性

IUPAC Name |

3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTFPQSAQYORAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)CSC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。